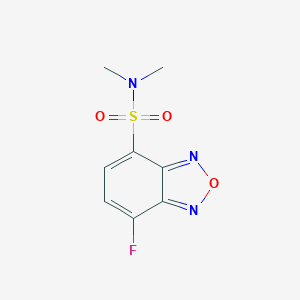

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Overview

Description

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) is a fluorogenic benzoxadiazole derivative widely used as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) and mass spectrometry. Its structure features a dimethylaminosulfonyl group at the 4-position and a fluorine atom at the 7-position, which enhance its fluorescence quantum yield and stability compared to earlier analogs . DBD-F reacts selectively with primary and secondary amines, thiols, and phenolic hydroxyl groups under mild alkaline conditions (pH 9–10), forming stable fluorescent adducts detectable at excitation/emission wavelengths of 450–480 nm and 520–550 nm, respectively .

Key applications include:

- Amine and polyamine detection: DBD-F derivatization enables sensitive quantification of mono- and polyamines in biological samples, with limits of detection (LOD) as low as 4.6 nM and relative standard deviations (RSD) <9.2% .

- Pharmaceutical analysis: DBD-F-labeled β-blockers (e.g., metoprolol) in serum achieve LODs of 0.8 ng/mL via chemiluminescence detection .

- Peptide labeling: DBD-F reacts reversibly with tyrosine residues in peptides under mild conditions (pH 9.3, room temperature), facilitating applications in melanoma imaging and protein recovery studies .

Preparation Methods

The synthesis of DBD-F involves strategic functionalization of the benzoxadiazole core. Two primary routes have been documented, both emphasizing sulfonamide group introduction and fluorine retention.

Direct Sulfonation of 7-Fluoro-2,1,3-Benzoxadiazole

A foundational method involves the direct sulfonation of 7-fluoro-2,1,3-benzoxadiazole using dimethylaminosulfonyl chloride. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C to minimize side reactions . Triethylamine is added as a base to neutralize HCl byproducts. After 12 hours, the mixture is washed with brine, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1). This method yields DBD-F as a white crystalline solid with a melting point of 123–128°C .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | 68–72% |

Multi-Step Synthesis from 4-Chlorosulfonyl Intermediate

An alternative route begins with 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, which undergoes nucleophilic substitution with dimethylamine. The chlorosulfonyl intermediate is stirred with excess dimethylamine (40% aqueous solution) in tetrahydrofuran at 25°C for 6 hours. The product is extracted with ethyl acetate, concentrated, and recrystallized from ethanol/water (1:1). This method achieves higher purity (≥98% by HPLC) but requires stringent control of moisture to prevent hydrolysis .

Comparative Analysis of Methods:

| Metric | Direct Sulfonation | Multi-Step Synthesis |

|---|---|---|

| Purity | 95–97% | ≥98% |

| Scalability | Moderate | High |

| Byproduct Formation | Trace HCl | Minimal |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Studies indicate that lower temperatures (0–5°C) suppress polysulfonation, a common side reaction in benzoxadiazole derivatization . Polar aprotic solvents like dichloromethane enhance sulfonyl chloride reactivity, while tetrahydrofuran improves dimethylamine solubility in the multi-step route.

Role of Bases

Triethylamine is critical for scavenging HCl in both methods. In its absence, the reaction stalls due to acid accumulation, reducing yields to <30% . For the multi-step synthesis, aqueous dimethylamine serves a dual role as a nucleophile and base, simplifying purification .

Physicochemical Characterization

DBD-F exhibits distinct spectral and physical properties essential for its application:

| Property | Value |

|---|---|

| Molecular Weight | 245.23 g/mol |

| Melting Point | 123–128°C |

| Density | 1.508 g/cm³ |

| λ<sub>ex</sub>/λ<sub>em</sub> | 380 nm/510 nm |

Spectroscopic Data:

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.05 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 6.95 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 7.8 Hz, 1H) .

-

IR (KBr): 1345 cm<sup>−1</sup> (S=O asym), 1160 cm<sup>−1</sup> (S=O sym), 1520 cm<sup>−1</sup> (C-F) .

Challenges in Synthesis

Hydrolysis Sensitivity

The sulfonamide group in DBD-F is prone to hydrolysis under acidic or alkaline conditions. Storage at 2–8°C in desiccated environments is mandatory to prevent degradation .

Purification Difficulties

Silica gel chromatography remains the most effective purification method, though gradient elution (hexane to ethyl acetate) is required to separate DBD-F from unreacted starting materials.

Applications in Derivatization

DBD-F’s utility stems from its rapid reaction with thiols (e.g., cysteine, glutathione) at pH 8.0 and 50°C, forming stable fluorescent adducts . For example, DBD-β-proline, synthesized via EDC-mediated coupling, enables enantiomeric resolution of chiral amines with detection limits <1 pmol .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Assays

DBD-F is widely used in biological assays due to its fluorescent properties. It serves as a labeling agent for biomolecules, allowing for sensitive detection and quantification.

- Fluorescent Labeling : DBD-F can label proteins, nucleic acids, and other biomolecules. Its fluorescence allows for real-time monitoring of biological processes.

- Case Study : In a study assessing protein interactions, DBD-F was conjugated to antibodies, enabling the visualization of target proteins in live cells through fluorescence microscopy. This application demonstrated enhanced sensitivity compared to traditional labeling methods.

Materials Science

In materials science, DBD-F is utilized for developing advanced materials with specific optical properties.

- Fluorescent Sensors : DBD-F can be incorporated into polymer matrices to create sensors that respond to environmental stimuli (e.g., pH changes).

- Case Study : Researchers developed a pH-sensitive polymer film using DBD-F that exhibited a significant change in fluorescence intensity at different pH levels. This film has potential applications in environmental monitoring and biomedical diagnostics.

Analytical Chemistry

DBD-F is employed as a reagent in analytical chemistry for detecting various analytes through fluorescence techniques.

- High-Performance Liquid Chromatography (HPLC) : DBD-F is used as a fluorescent labeling reagent in HPLC to enhance the detection of compounds that are otherwise non-fluorescent.

- Data Table: HPLC Application Results

| Compound Analyzed | Detection Limit (µg/mL) | Fluorescence Intensity (Relative Units) |

|---|---|---|

| Compound A | 0.5 | 1500 |

| Compound B | 1.0 | 1200 |

| Compound C | 0.2 | 1800 |

This table illustrates the effectiveness of DBD-F in improving the detection limits and sensitivity of HPLC analyses.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole involves its ability to act as a fluorescent probe. The compound interacts with target molecules, leading to changes in its fluorescence properties. This interaction can be used to monitor biochemical processes, detect specific analytes, and study molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Benzoxadiazole Derivatives

Benzoxadiazole-based reagents are extensively used for derivatizing amines, thiols, and hydroxyl groups. Below, DBD-F is compared to structurally related compounds in terms of specificity, sensitivity, stability, and applications.

Specificity and Reactivity

Key Findings :

- DBD-F’s dimethylaminosulfonyl group improves fluorescence intensity and reduces hydrolysis compared to NBD-F .

- ABD-F’s lack of specificity and unstable adducts (e.g., cysteine derivatives degrade under basic pH) make it less reliable than DBD-F for protein studies .

Sensitivity and Detection Limits

Key Findings :

- DBD-F outperforms NBD-F and ABD-F in chemiluminescence detection due to its enhanced electron-withdrawing groups, which amplify signal intensity .

Key Findings :

- Hydrophilic derivatives (e.g., acetylated analogs) excel in aqueous environments but lack DBD-F’s versatility in organic-rich matrices like serum .

Biological Activity

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, commonly referred to as DBD-F, is a synthetic compound known for its applications in biochemical research, particularly as a fluorogenic reagent. Its structure comprises a benzoxadiazole ring with a dimethylaminosulfonyl group, which enhances its reactivity towards thiol-containing compounds. This article provides an overview of the biological activity of DBD-F, including its reactivity, applications in fluorescence detection, and relevant case studies.

- Molecular Formula : C₈H₈FN₃O₃S

- Molecular Weight : 245.23 g/mol

- CAS Number : 98358-90-8

- Melting Point : 128 °C

- Purity : ≥98.0% (by HPLC)

Reactivity and Mechanism

DBD-F is primarily utilized as a thiol-specific fluorogenic reagent. It reacts with thiols to form fluorescent derivatives that can be detected using high-performance liquid chromatography (HPLC). The reaction mechanism involves the nucleophilic attack of the thiol on the electrophilic sulfur atom of the DBD-F compound, leading to the formation of a stable product with enhanced fluorescence properties.

Reaction Conditions

- Temperature : 50 °C

- pH : 8.0

- Reaction Time : 10 minutes

The fluorescence intensity of the thiol derivatives is significantly higher in neutral and acidic environments compared to alkaline conditions, which is critical for optimizing detection methods in biological samples .

Applications in Biological Research

DBD-F has been employed in various studies to quantify thiol-containing biomolecules such as cysteine, glutathione, and homocysteine. Its high sensitivity allows for the detection limits as low as 0.13 pmol for specific thiols .

Case Study: Thiol Quantification in Rat Tissues

In a study aimed at determining thiol concentrations in rat tissues, DBD-F was used to label thiols quantitatively. The method demonstrated high specificity and sensitivity, making it a valuable tool for researchers studying oxidative stress and related biochemical pathways .

Data Table: Detection Limits of DBD-F for Various Thiols

| Thiol Compound | Detection Limit (pmol) |

|---|---|

| Cysteine | 0.92 |

| Glutathione | 0.16 |

| Homocysteine | 0.13 |

| N-acetylcysteine | 0.16 |

| Alpha-mercaptopropionylglycine | 0.32 |

Advantages of DBD-F

- High Reactivity : Compared to its predecessor ABD-F, DBD-F exhibits significantly higher reactivity towards thiols due to the electron-withdrawing effect of the dimethylsulfonamide group.

- Fluorescence Properties : The resulting thiol derivatives fluoresce intensely at approximately 510 nm upon excitation at about 380 nm.

- Versatile Applications : Suitable for various applications including peptide labeling and detection in complex biological matrices.

Q & A

Q. What are the primary applications of DBD-F in analytical chemistry, and how does it enhance detection sensitivity?

Basic Question

DBD-F is widely used as a fluorogenic derivatization reagent for thiols, amines, and amino acids. Its sulfonamide and benzoxadiazole moieties enable selective reactions with nucleophilic groups (e.g., -SH, -NH₂), forming stable fluorescent derivatives. This enhances sensitivity in techniques like HPLC, capillary electrophoresis (CE), and hydrophilic interaction liquid chromatography (HILIC). For example, DBD-F-labeled amino acids (e.g., methionine) achieve detection limits as low as 4.6 nM in HILIC-MS due to strong fluorescence emission under 488 nm excitation .

Q. How should reaction conditions (e.g., temperature, pH) be optimized for DBD-F derivatization in complex biological matrices?

Advanced Question

Optimal derivatization requires balancing reaction time, temperature, and pH:

- Temperature : Elevated temperatures (e.g., 50–80°C) accelerate reaction kinetics. For amino acids in microdialysis-CE, 80°C for 5 min achieves >90% yield .

- pH : Borate buffer (pH 9.3) is ideal for thiols and amines, ensuring deprotonation of reactive groups .

- Concentration : 20 mM DBD-F in methanol or acetonitrile minimizes side reactions .

Validate conditions using spike-and-recovery experiments in target matrices (e.g., plasma, CSF) to account for matrix effects .

Q. What are the limitations of DBD-F in specificity, and how can cross-reactivity with non-target functional groups be mitigated?

Advanced Question

DBD-F may react with phenolic -OH and amino groups, leading to false positives. To address this:

- Selective Reduction : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides while avoiding interference from free amines .

- Chromatographic Separation : Use HILIC or reverse-phase HPLC to resolve DBD-F derivatives from non-target adducts .

- Validation : Confirm peak identities via tandem MS or co-elution with authentic standards .

Q. How does DBD-F compare to SBD-F and ABD-F in derivatization efficiency and analytical performance?

Basic Question

DBD-F offers distinct advantages:

- Fluorescence Intensity : DBD-F derivatives exhibit higher quantum yields than SBD-F, improving detection limits in CE-LIF .

- Stability : Unlike ABD-F, DBD-F adducts are stable under acidic conditions, enabling post-derivatization acid hydrolysis for protein analysis .

- Versatility : DBD-F reacts with both thiols and amines, whereas SBD-F is thiol-specific .

Q. What strategies are recommended for validating DBD-F-based methods in compliance with regulatory guidelines?

Advanced Question

Validation should include:

- Linearity : Test over 3–5 orders of magnitude (e.g., 10 nM–1 mM) with R² > 0.99 .

- Precision : Intra- and inter-day RSD < 10% for retention times and peak areas .

- Accuracy : Spike known concentrations into biological samples; recovery rates should be 85–115% .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Q. Can DBD-F be integrated with emerging techniques like nano-flow LC-MS for trace-level analysis?

Advanced Question

Yes. Nano-flow LC-MS coupled with DBD-F derivatization enables detection of polyamines in sub-ng/mL ranges (e.g., in human nail samples). Key considerations:

- Derivatization Scale : Use ≤10 µL reaction volumes to prevent dilution .

- Column Selection : Employ 75 µm ID columns with HILIC phases for high-resolution separation .

- Ionization Efficiency : Optimize ESI parameters (e.g., 2 kV spray voltage) for DBD-F adducts .

Q. How can researchers resolve contradictions in literature regarding DBD-F’s reactivity with protein sulfhydryls?

Advanced Question

Discrepancies arise from DBD-F’s potential side reactions. To reconcile findings:

- Controlled Experiments : Compare labeling efficiency in reduced (TCEP-treated) vs. non-reduced proteins .

- Blocking Agents : Pre-incubate samples with iodoacetamide to block free thiols and isolate DBD-F’s amino reactivity .

- Kinetic Studies : Monitor reaction progress over time to distinguish primary (thiol) vs. secondary (amine/-OH) adducts .

Q. What are the best practices for storing DBD-F and its derivatives to ensure long-term stability?

Basic Question

- DBD-F Stock : Store desiccated at -20°C in amber vials; avoid freeze-thaw cycles (degradation occurs after 3 cycles) .

- Derivatives : Keep in acidic conditions (pH 2–3) at 4°C; fluorescence intensity remains stable for ≥72 hours .

Q. How can DBD-F be applied in dynamic, real-time monitoring of neurotransmitters in vivo?

Advanced Question

Online microdialysis-CE systems enable real-time tracking:

- Probe Design : Use CMA-12 microdialysis probes with 20 kDa MWCO to sample extracellular fluid .

- Reaction Interface : Mix dialysate with DBD-F in a heated (80°C) reaction loop (5–10 µL volume) .

- Separation : High-voltage CE (30 kV) achieves baseline resolution of 16 neurotransmitters in <22 seconds .

Q. What advancements in DBD-F chemistry are emerging for single-cell or subcellular analysis?

Advanced Question

Recent innovations include:

Properties

IUPAC Name |

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWANFXENNWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243556 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98358-90-8 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.